N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,6-dimethoxybenzamide
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Overview
Description
N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,6-dimethoxybenzamide is a complex organic compound that belongs to the class of pyridazine derivatives This compound is characterized by its unique structure, which includes a pyridazine ring substituted with an ethoxyphenyl group and linked to a dimethoxybenzamide moiety through an ethoxyethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,6-dimethoxybenzamide typically involves multiple steps. One common approach starts with the preparation of the pyridazine core, followed by the introduction of the ethoxyphenyl group and the ethoxyethyl chain. The final step involves the coupling of the pyridazine derivative with 2,6-dimethoxybenzoyl chloride under suitable reaction conditions, such as the presence of a base like triethylamine, to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,6-dimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting specific enzymes or receptors.
Biology: It can be used in biological studies to investigate its effects on cellular processes and pathways.
Materials Science: The compound’s unique properties make it a candidate for developing new materials with specific functionalities, such as sensors or catalysts.
Industry: It may find applications in the synthesis of advanced materials and chemicals used in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazine derivatives with different substituents, such as:
- N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3,4-dimethoxybenzenesulfonamide
- N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-fluorobenzenesulfonamide
Uniqueness
N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,6-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-2,6-dimethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5/c1-4-30-17-10-8-16(9-11-17)18-12-13-21(26-25-18)31-15-14-24-23(27)22-19(28-2)6-5-7-20(22)29-3/h5-13H,4,14-15H2,1-3H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBKCYZSTRBSNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=C(C=CC=C3OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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